![molecular formula C10H14N2O2 B2379192 N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide CAS No. 2411230-27-6](/img/structure/B2379192.png)
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
Mécanisme D'action
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is a selective agonist for the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels. This decrease in intracellular calcium levels leads to a decrease in neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of glutamate release, the inhibition of inflammation, and the reduction of oxidative stress. N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has also been shown to have cardioprotective effects, including the reduction of myocardial infarct size and the improvement of cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has several advantages for use in lab experiments, including its high selectivity for the A1 adenosine receptor and its ability to cross the blood-brain barrier. However, N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide also has several limitations, including its short half-life and its potential for off-target effects.
Orientations Futures
There are several potential future directions for N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide research, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide in neurodegenerative diseases, and the investigation of the potential use of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide and its potential therapeutic applications.
Méthodes De Synthèse
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the Staudinger reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Staudinger reaction involves the reaction of azide with a carbonyl compound in the presence of a phosphine catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an alkene. The most commonly used method for synthesizing N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide is the Horner-Wadsworth-Emmons reaction.
Applications De Recherche Scientifique
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications, including its use as a neuroprotective agent, an anti-inflammatory agent, and a cardioprotective agent. N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic heart disease.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(13)11-8-5-12(6-8)10(14)7-3-4-7/h2,7-8H,1,3-6H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSOKQXPBJGICP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CN(C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.